7-chloro-1H-indole-6-carboxylic acid

説明

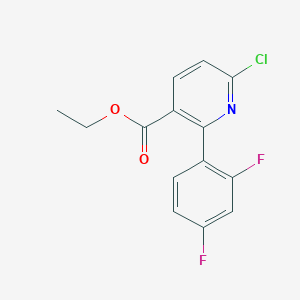

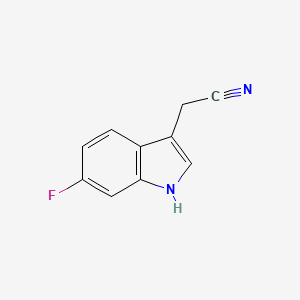

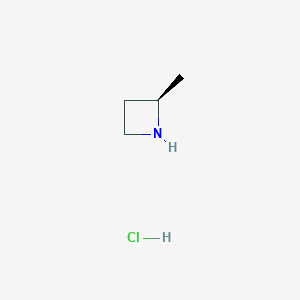

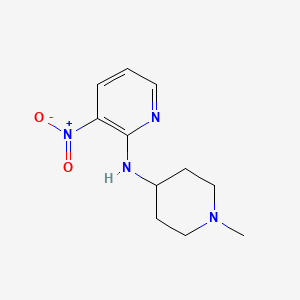

7-Chloro-1H-indole-6-carboxylic acid is a chemical compound with the formula C₉H₆ClNO₂ and a molecular weight of 195.602 g/mol . It has been widely studied for its physical and chemical properties, as well as its potential uses in various scientific and industrial fields.

Synthesis Analysis

The synthesis of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, has been a focus of many researchers . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Molecular Structure Analysis

The molecular structure of 7-chloro-1H-indole-6-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

Indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, have been shown to have various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Physical And Chemical Properties Analysis

7-Chloro-1H-indole-6-carboxylic acid has a molecular weight of 195.60 g/mol . It has a topological polar surface area of 53.1 Ų and a complexity of 222 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

科学的研究の応用

Pharmaceutical Synthesis

7-chloro-1H-indole-6-carboxylic acid: serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indole core is a common structural motif in many drugs due to its ability to interact with biological targets. For instance, it can be used to synthesize derivatives with potential antiviral , anti-inflammatory , and anticancer properties .

Agrochemical Research

This compound can be utilized in the development of new agrochemicals. Its structural similarity to plant hormones like indole-3-acetic acid suggests it could be modified to create novel growth regulators or pesticides .

Biological Studies

The indole nucleus is present in many natural compounds, such as tryptophan. Derivatives of 7-chloro-1H-indole-6-carboxylic acid could be used to study the biological pathways involving these natural indoles .

Chemical Research

As a reactant, this compound can be involved in various chemical reactions to produce new indole derivatives. These derivatives can then be screened for a wide range of activities, including antimicrobial and antitubercular .

Enzyme Inhibition

It can be used to create inhibitors for enzymes like E. coli MurD ligase , which is a target for antibiotic development. By inhibiting this enzyme, researchers can explore new treatments for bacterial infections .

Hedgehog Pathway Research

The compound’s derivatives can be conjugated with other molecules, such as ketoprofen, to inhibit Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is crucial in developmental processes and cancer .

Dye and Pigment Industry

Due to its structural properties, 7-chloro-1H-indole-6-carboxylic acid can be used as a starting material in the synthesis of dyes and pigments, expanding the palette of colors available for various applications .

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

将来の方向性

The study of indole derivatives, including 7-chloro-1H-indole-6-carboxylic acid, continues to be a significant area of research due to their biological properties and potential as pharmaceutical compounds . Future research will likely focus on the development of novel synthesis methods and the exploration of new biological targets .

特性

IUPAC Name |

7-chloro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-1H-indole-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)